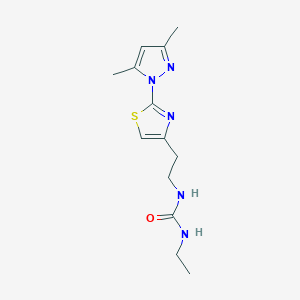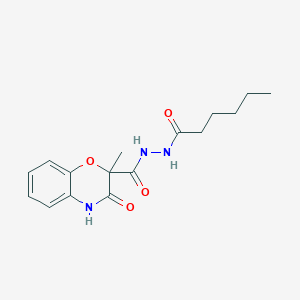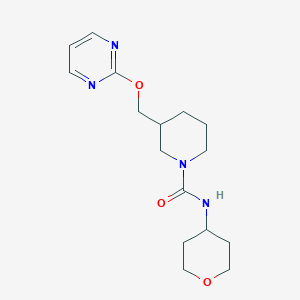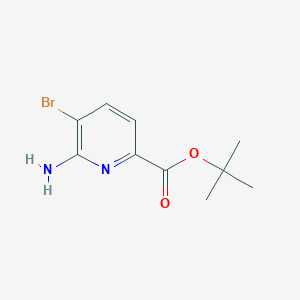![molecular formula C12H13ClN4 B2721576 3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine CAS No. 2319723-52-7](/img/structure/B2721576.png)
3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine is a chemical compound that has been synthesized for scientific research purposes. It is a pyridine derivative that has been modified with a pyrazolylmethylazetidine moiety. This compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine involves the inhibition of specific enzymes and receptors in the body. This compound has been found to bind to these targets with high affinity, resulting in the modulation of their activity. The precise mechanism of action of this compound varies depending on the specific target being inhibited.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine have been extensively studied in vitro and in vivo. This compound has been found to exhibit a range of effects on cellular processes, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In animal models, this compound has been shown to have anti-inflammatory, analgesic, and antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine in lab experiments include its high potency and selectivity for specific targets. This compound has been found to have a low toxicity profile, making it suitable for use in animal studies. However, the limitations of using this compound include its moderate yield in synthesis, which can make it expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on 3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine. One potential area of investigation is the development of new analogs of this compound with improved potency and selectivity for specific targets. Another direction for research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, including its metabolism and distribution in the body. Additionally, this compound could be further investigated for its potential applications in the treatment of specific diseases, such as cancer and inflammation.
Méthodes De Synthèse
The synthesis of 3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine involves the reaction of 3-chloropyridine with 3-(pyrazol-1-ylmethyl)azetidine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of this synthesis method is moderate, but it can be improved with further optimization.
Applications De Recherche Scientifique
3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant biological activity, particularly as an inhibitor of certain enzymes and receptors. This compound has been investigated as a potential treatment for various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
3-chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-11-3-1-4-14-12(11)16-7-10(8-16)9-17-6-2-5-15-17/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKVFKWUWGJIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)Cl)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2721495.png)
![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2721499.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide](/img/structure/B2721500.png)
![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2721502.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-(cyclohexylamino)acetamide hydrochloride](/img/structure/B2721505.png)




![N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2721513.png)

